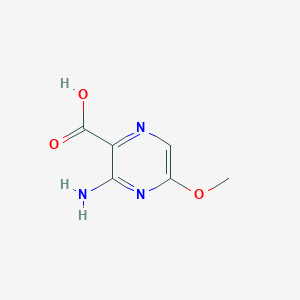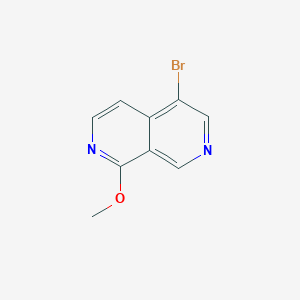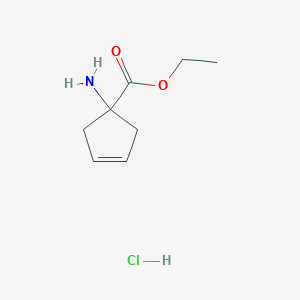![molecular formula C9H7NO2S2 B2523488 Ácido 2-(metiltio)tieno[2,3-b]piridina-3-carboxílico CAS No. 945530-34-7](/img/structure/B2523488.png)
Ácido 2-(metiltio)tieno[2,3-b]piridina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid makes it a valuable compound in various scientific research and industrial applications.
Aplicaciones Científicas De Investigación
2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Thieno[2,3-b]pyridine derivatives, a class to which this compound belongs, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
Given the reported activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound interacts with its targets, possibly through binding to the active sites, leading to modulation of their function .
Biochemical Pathways
Based on the reported biological activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound may affect multiple pathways related to cell proliferation, inflammation, and viral replication, among others .
Result of Action
Given the reported biological activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in its observed pharmacological effects .
Análisis Bioquímico
Biochemical Properties
Thieno[2,3-b]pyridine derivatives are known for their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Cellular Effects
The cellular effects of 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid are not well-studied. Thieno[2,3-b]pyridine derivatives have been shown to have significant effects on various types of cells. For instance, one study found that a thieno[2,3-b]pyridine derivative reduced the percentage of cancer stem cells in ovarian cancer cell lines .
Molecular Mechanism
Thieno[2,3-b]pyridine derivatives have been reported to interact with enzymes such as Pim-1 kinase
Metabolic Pathways
One study found that a thieno[2,3-b]pyridine derivative had a major impact on glycolysis/gluconeogenesis, pyruvate, and inositol metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine derivatives, including 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid, often involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions . Another approach involves the Gewald reaction, which synthesizes thieno[2,3-b]pyridine derivatives from 2,2-dimethyltetrahydropyran-4-ones, cyanoacetic acid derivatives, and sulfur in a basic medium .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridine derivatives typically involve optimizing reaction conditions to improve yields and reduce by-products. For example, using a mixture of morpholine and diethylamine as catalysts and carrying out the reaction at lower temperatures can significantly enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Comparación Con Compuestos Similares
2-(Methylthio)pyridine-3-carboxylic acid: This compound shares a similar structure but lacks the thieno ring, which may affect its biological activity.
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its chemical reactivity and biological properties.
Propiedades
IUPAC Name |
2-methylsulfanylthieno[2,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-6(8(11)12)5-3-2-4-10-7(5)14-9/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVZYUQHUAQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=C(S1)N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)
![2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2523409.png)



![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)
![N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2523414.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)
![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)

![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)
![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)
